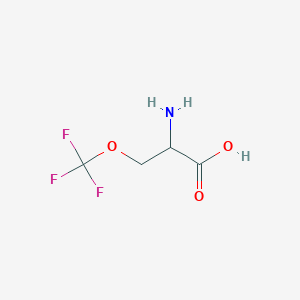
2-Amino-3-(trifluoromethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride is a chemical compound with the molecular formula C4H6F3NO3·HCl. It is also known as O-(trifluoromethyl)serine hydrochloride. This compound is of interest due to its unique structural features, which include an amino group, a trifluoromethoxy group, and a propionic acid moiety. These features make it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride typically involves the introduction of the trifluoromethoxy group into the serine backbone. One common method includes the reaction of serine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution of the hydroxyl group with the trifluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The amino group in 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride can undergo oxidation reactions to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines or alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.
Mecanismo De Acción
The mechanism by which 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The amino and propionic acid groups also play a role in its overall reactivity and interactions within biological systems.
Comparación Con Compuestos Similares
2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride: This compound has a similar trifluoromethyl group but differs in the ester functionality.
O-(trifluoromethyl)serine: A closely related compound with similar structural features but without the hydrochloride salt form.
Uniqueness: 2-Amino-3-(trifluoromethoxy)propionic acid hydrochloride is unique due to the presence of both the trifluoromethoxy group and the hydrochloride salt, which can influence its solubility, stability, and reactivity. These features make it particularly valuable in specific research and industrial applications where these properties are desired.
Propiedades
IUPAC Name |
2-amino-3-(trifluoromethoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)11-1-2(8)3(9)10/h2H,1,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDJXHSDJCFWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

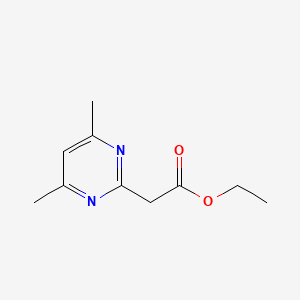
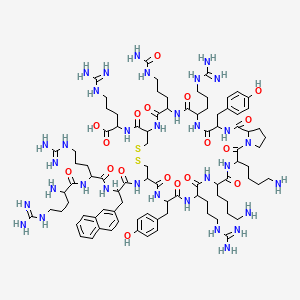


![3-[2-[2,4,6-Trifluoro-3,5-bis[2-(3-thienyl)ethynyl]phenyl]ethynyl]thiophene](/img/structure/B12115761.png)

![N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12115767.png)
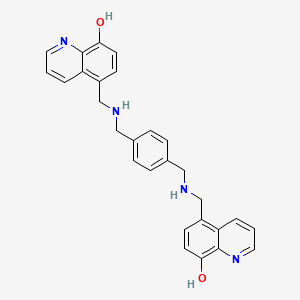
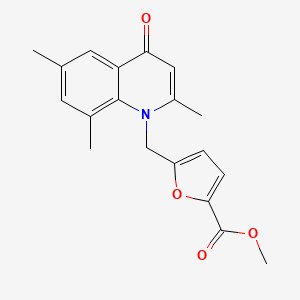
![2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B12115782.png)
![6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole](/img/structure/B12115784.png)
![5-(4-fluorophenyl)-3-propyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12115790.png)
![11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione](/img/structure/B12115811.png)
